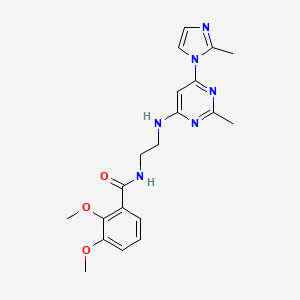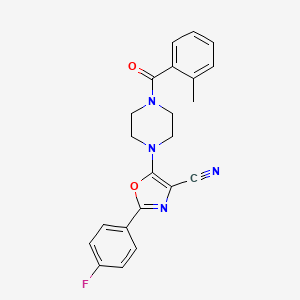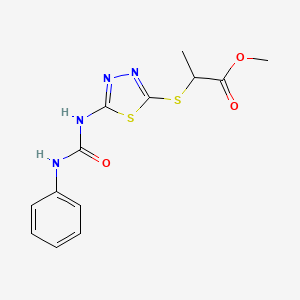
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound known for its multifaceted applications in the realms of chemistry, biology, medicine, and industry. This compound features a thiadiazole ring system, characterized by nitrogen and sulfur atoms, conferring unique reactivity and stability properties. The inclusion of both ureido and ester functionalities contributes to its versatility in synthetic chemistry and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate generally involves a multi-step synthetic route:
Thiadiazole Ring Formation: : The synthesis typically begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Ureido Group Introduction: : The phenylureido group is introduced via a reaction between the thiadiazole derivative and phenyl isocyanate.
Thioesterification: : The final step involves the thioesterification of the thiadiazole-phenylurea intermediate with methyl 2-mercaptopropanoate, typically under mild acidic conditions to obtain the desired methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is optimized for scalability and efficiency. This involves:
Utilization of continuous flow reactors for the cyclization and subsequent reactions.
Catalysts or reagents that enhance yield and purity while minimizing by-products.
Implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate undergoes several types of chemical reactions, including:
Oxidation: : Leading to the formation of sulfoxides or sulfones.
Reduction: : Resulting in the formation of thiols or amines.
Nucleophilic Substitution: : At the ester or ureido sites, yielding various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: : Including amines, alcohols, and thiols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation can yield sulfone derivatives, while nucleophilic substitution at the ester site can produce amide or thioether derivatives.
Scientific Research Applications
Chemistry
Ligand Development: : This compound serves as a building block for designing ligands for metal complexes used in catalysis.
Synthesis of Heterocyclic Compounds: : Its unique structure aids in the synthesis of other heterocyclic frameworks.
Biology and Medicine
Antimicrobial Agents: : It exhibits potential antimicrobial activity due to its thiadiazole ring.
Enzyme Inhibition: : Acts as a potential enzyme inhibitor in biochemical pathways.
Industry
Material Science: : Used in the development of polymers and materials with specific electronic or photonic properties.
Agricultural Chemicals: : Precursor for synthesizing agrochemicals with improved efficacy.
Mechanism of Action
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate exerts its effects through various mechanisms, including:
Binding to Metal Ions: : The thiadiazole ring can chelate metal ions, influencing catalytic activity or inhibiting metalloproteins.
Enzyme Interaction: : The ureido group can form hydrogen bonds or interact with the active sites of enzymes, altering their activity.
Cellular Pathways: : It can modulate biological pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((5-aminotriazol-1-yl)thio)propanoate: : Similar structure but with an aminotriazole ring.
Ethyl 2-((5-(4-chlorophenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate: : Substituted with a chlorophenyl group.
Propyl 2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)propanoate: : Contains a methylthio group instead of phenylureido.
Uniqueness
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate stands out due to its phenylureido functionality, which enhances its potential biological activity and ability to participate in diverse chemical reactions. This unique combination of structural elements makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-8(10(18)20-2)21-13-17-16-12(22-13)15-11(19)14-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRGJWAGOFBGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

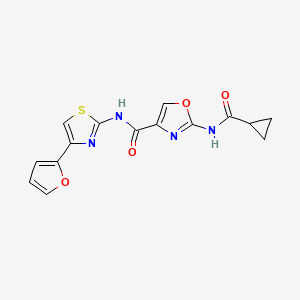
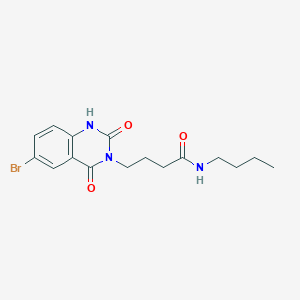
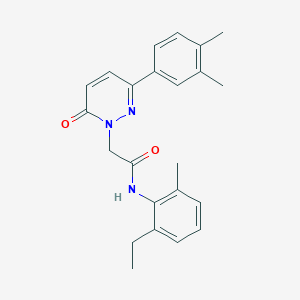

![2-(3,4-dimethylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2916128.png)
amino]propyl})amine](/img/structure/B2916133.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide](/img/structure/B2916134.png)
![N'-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2916135.png)
![5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B2916136.png)
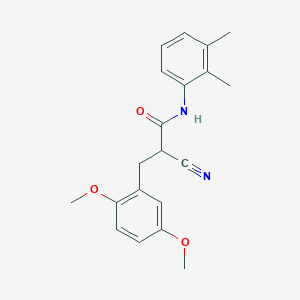
![(Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine](/img/structure/B2916138.png)
